3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline
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Overview
Description
3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Nitroquinoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological target . In some cases, the compound may act by intercalating into DNA, thereby disrupting the replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
4-Chloroquinoline: A derivative with similar structural features but different biological activities.
1-Methylquinoline: Another derivative with a methyl group at the 1-position, used in various chemical applications.
Uniqueness
3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline is unique due to the presence of both a chlorophenyl group and a methyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets and can lead to different pharmacological activities compared to other quinoline derivatives .
Properties
Molecular Formula |
C20H14ClN |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methylbenzo[f]quinoline |
InChI |
InChI=1S/C20H14ClN/c1-13-12-19(15-6-9-16(21)10-7-15)22-18-11-8-14-4-2-3-5-17(14)20(13)18/h2-12H,1H3 |
InChI Key |
BMPKWUVZYRCUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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